molecular formula C8H6ClN3O2 B13651073 4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole

4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole

Cat. No.: B13651073
M. Wt: 211.60 g/mol
InChI Key: IQICJSMPXSJUFY-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a chloromethyl group at the 4-position and a nitro group at the 6-position. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole typically involves the nitration of 4-(Chloromethyl)-1H-benzo[d]imidazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available benzimidazole derivatives. The process includes chloromethylation followed by nitration, with careful control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloromethyl group can also participate in covalent binding with nucleophilic sites in proteins and DNA, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

4-(chloromethyl)-6-nitro-1H-benzimidazole

InChI

InChI=1S/C8H6ClN3O2/c9-3-5-1-6(12(13)14)2-7-8(5)11-4-10-7/h1-2,4H,3H2,(H,10,11)

InChI Key

IQICJSMPXSJUFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1CCl)N=CN2)[N+](=O)[O-]

Origin of Product

United States

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